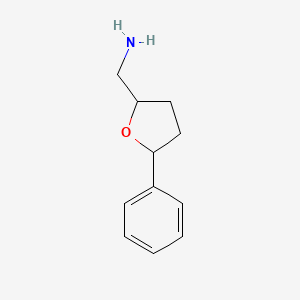

(5-Phenyloxolan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyloxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIACGGIZWXQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenyloxolan 2 Yl Methanamine and Its Stereoisomers

Stereocontrolled Synthesis of the Oxolane-2-ylmethanamine Core

The cornerstone of synthesizing specific stereoisomers of (5-Phenyloxolan-2-yl)methanamine is the ability to control the formation of the two chiral centers at C2 and C5 of the oxolane ring. This requires the development and application of stereocontrolled reactions.

Enantioselective and diastereoselective methods are crucial for accessing optically pure isomers. Palladium-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov One such strategy involves the carboetherification of γ-hydroxyalkenes, which can construct the tetrahydrofuran (B95107) ring while simultaneously creating multiple stereocenters with a high degree of control. nih.gov For instance, the reaction of γ-hydroxy internal alkenes with aryl bromides can yield tetrahydrofuran products bearing three stereocenters. nih.gov These transformations often proceed via a syn-addition pathway of the arene and the oxygen atom across the double bond, leading to predictable stereochemical outcomes. nih.gov

Another approach involves the diastereoselective addition of nucleophiles to chiral precursors. For example, the addition of allylstannanes to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one has been shown to proceed with high diastereoselectivity under Brønsted acid catalysis, yielding 2-allylmorpholinones that can be further elaborated. nih.gov A similar strategy could be envisioned for the synthesis of the target compound, where a chiral auxiliary directs the stereoselective formation of the oxolane ring.

Table 1: Diastereoselectivity in Pd-Catalyzed Carboetherification of γ-Hydroxyalkenes

| Substrate Type | Diastereoselectivity (dr) | Reference |

|---|---|---|

| Acyclic internal alkene | ~5:1 | nih.gov |

This table illustrates typical diastereoselectivities achieved in the synthesis of substituted tetrahydrofurans using palladium catalysis.

When a synthetic route produces a racemic or diastereomeric mixture, chiral resolution is required to isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a highly effective method for this purpose. nih.gov Columns such as Chiralcel OD-H or Chiralpak AD can separate enantiomers of various compounds, including those with sulfur stereogenic centers and, by extension, chiral amines and related heterocycles. nih.gov The separation can be scaled up from an analytical to a preparative level to obtain significant quantities of the pure enantiomers. nih.gov The absolute configuration of the separated isomers is often determined by X-ray crystallographic analysis. nih.gov

Table 2: Examples of Chiral Stationary Phases for Resolution

| Chiral Stationary Phase | Application Example | Reference |

|---|---|---|

| Chiralcel OD-R | Resolution of 5-acyl-6-phenyl-3(2H)-pyridazinone enantiomers | nih.gov |

| Chiralcel OD-H | Resolution of 5-acyl-6-phenyl-3(2H)-pyridazinone enantiomers | nih.gov |

This table lists common chiral columns used for the chromatographic separation of enantiomers.

Precursor Design and Starting Material Optimization for Oxolane Ring Formation

The formation of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis. The choice of precursors and the cyclization strategy are paramount. A common method involves the dehydration-cyclization of sugar-derived alditols in acidic aqueous solutions. For example, 2-deoxy-D-ribose can be reduced to the corresponding alditol and subsequently cyclized to form a (2R,3S)-2-(hydroxymethyl)oxolan-3-ol derivative. nih.gov

For the synthesis of this compound, a logical precursor would be a 1-phenyl-substituted 1,4-diol or a related functionalized intermediate. The intramolecular cyclization of such precursors, often catalyzed by acid, leads to the formation of the 2,5-disubstituted tetrahydrofuran ring. Gold-catalyzed cyclizations of diols have also been shown to be effective, even in aqueous media, by leveraging the hydrophobic effect within nanomicelles to drive the dehydration reaction. organic-chemistry.org Optimization of these routes involves selecting readily available starting materials and reaction conditions that favor the desired ring closure with high yield and stereoselectivity.

Multicomponent Reactions and Cascade Processes in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecules. frontiersin.org This approach minimizes waste and simplifies purification by reducing the number of synthetic steps. A novel three-component synthesis of tetrahydrofuro[2,3-c]pyridines has been described, involving the reaction of an aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide, where five chemical bonds are formed in one pot. nih.gov A similar MCR could be designed to assemble the this compound skeleton from simpler, readily available building blocks.

Cascade processes, where a series of intramolecular reactions are triggered by a single event, also provide an elegant pathway to complex structures. A multi-enzymatic cascade process has been used to synthesize D- and L-phenylalanine derivatives from cinnamic acids. nih.gov This involves coupling an amination reaction with a chemoenzymatic deracemization process. nih.gov Such bio-catalytic or chemo-catalytic cascades could be adapted for the asymmetric synthesis of the target aminotetrahydrofuran, offering high yields and excellent optical purity.

Analogous Synthetic Routes for Related Aminotetrahydrofuran Derivatives

The synthesis of related aminotetrahydrofuran derivatives can provide valuable insights and methodologies. An important analogous route involves the acid-mediated transformation of enantiopure 3,6-dihydro-2H-1,2-oxazines. thieme-connect.com Treating these oxazines with hydrochloric acid in the presence of zinc can yield functionalized aminotetrahydrofuran derivatives. thieme-connect.com This process involves the reductive cleavage of the N-O bond and rearrangement to form the furanose ring structure. This strategy demonstrates that alternative heterocyclic systems can serve as effective precursors to the aminotetrahydrofuran core, providing flexibility in synthetic design.

Table 3: Transformation of 1,2-Oxazine to Aminotetrahydrofuran Derivative

| Starting Material | Reagents | Product | Reference |

|---|

This table summarizes a key transformation providing access to the aminotetrahydrofuran core from an oxazine (B8389632) precursor.

Chemical Reactivity and Functional Group Transformations

Reactivity Profile of the Primary Amine Moiety (e.g., Nucleophilicity)

The presence of a primary amine group (-CH₂NH₂) is central to the molecule's chemical persona. The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the compound, making it reactive towards a variety of electrophiles. chemguide.co.uklibretexts.org This nucleophilicity is the basis for many of its functional group transformations. masterorganicchemistry.comyoutube.com The reactivity can be influenced by steric hindrance around the amine and the electronic effects of the molecule's other substituents. masterorganicchemistry.com

One of the most fundamental reactions of the primary amine in (5-Phenyloxolan-2-yl)methanamine is its participation in nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgunizin.org This class of reactions is crucial for the synthesis of amides, which are prevalent scaffolds in medicinal chemistry and materials science. researchgate.net

The general transformation can be summarized as follows:

Reactants : this compound and an acylating agent (e.g., R-COCl or (R-CO)₂O).

Product : N-[(5-Phenyloxolan-2-yl)methyl]amide.

By-product : HCl or R-COOH, which is typically neutralized by adding a base.

A variety of acylating agents can be employed to generate a diverse library of amide derivatives, as illustrated in the table below.

| Acylating Agent | Resulting Amide Product |

| Acetyl Chloride | N-[(5-Phenyloxolan-2-yl)methyl]acetamide |

| Benzoyl Chloride | N-Benzoyl-(5-phenyloxolan-2-yl)methanamine |

| Ethanoic Anhydride (B1165640) | N-[(5-Phenyloxolan-2-yl)methyl]acetamide |

| Succinic Anhydride | 4-oxo-4-({[(5-phenyloxolan-2-yl)methyl]amino})butanoic acid |

This table presents potential reactions based on the established principles of amide synthesis.

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate to yield the C=N double bond of the imine. nih.gov These reactions can often be performed under mild conditions, sometimes requiring only the mixing of the reactants or gentle heating. organic-chemistry.orgnih.gov

The formation of imines serves as a gateway to further synthetic transformations. Imines are valuable intermediates in the synthesis of various heterocyclic systems through cyclization reactions. For instance, an appropriately functionalized imine derived from this compound could potentially undergo intramolecular reactions to form new ring structures, expanding the chemical diversity of its derivatives.

| Carbonyl Compound | Resulting Imine Product |

| Benzaldehyde | N-(Phenylmethylidene)-1-(5-phenyloxolan-2-yl)methanamine |

| Acetone | N-(Propan-2-ylidene)-1-(5-phenyloxolan-2-yl)methanamine |

| Cyclohexanone | N-(Cyclohexylidene)-1-(5-phenyloxolan-2-yl)methanamine |

This table illustrates the expected products from the condensation of this compound with various carbonyl compounds.

Stereochemical Purity and Configurational Stability Investigations

This compound is a chiral molecule, possessing two stereocenters at the C2 and C5 positions of the oxolane ring. This gives rise to four possible stereoisomers: (2R,5S), (2S,5R), (2R,5R), and (2S,5S). The specific stereochemistry, such as in [(2R,5S)-5-Phenyloxolan-2-yl]methanamine, is a critical factor that dictates its interaction with other chiral molecules, including biological targets like enzymes and receptors.

Investigations into the stereochemical purity and configurational stability are therefore of paramount importance. nih.gov The primary goals of such studies are:

To develop synthetic methods that produce the desired stereoisomer in high enantiomeric and diastereomeric excess.

To assess the stability of the chiral centers under various chemical conditions (e.g., pH, temperature) to ensure that racemization or epimerization does not occur during synthesis, purification, or storage.

Techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and X-ray crystallography are essential tools for determining the stereochemical integrity of the compound. Maintaining configurational stability is crucial for ensuring reproducible biological or chemical activity.

Reactivity Modulations of the Phenyl and Oxolane Ring Systems

Beyond the primary amine, the phenyl and oxolane rings offer further opportunities for chemical modification, although they are generally less reactive.

Phenyl Ring : The phenyl group is susceptible to electrophilic aromatic substitution. msu.edu The substituent already present on the ring (the -CH₂-oxolane group) acts as a weak electron-donating, ortho-, para-directing group. msu.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. studymind.co.uk The reactivity of the ring is slightly activated compared to benzene (B151609) itself. msu.edu However, harsh reaction conditions, particularly with strong oxidizing agents, could potentially affect the other functional groups in the molecule. msu.edu

Oxolane Ring : The oxolane (tetrahydrofuran) ring is a saturated ether and is generally chemically inert under neutral and basic conditions. nih.gov This stability makes it a useful and robust scaffold. However, under strongly acidic conditions, particularly with heating, the ether linkage is susceptible to cleavage. This reactivity must be considered when planning synthetic steps that involve acidic reagents.

Derivatization Strategies for Enhanced Structural Diversity

A key strategy in fields like drug discovery is the creation of a library of related compounds to explore structure-activity relationships (SAR). nih.gov The versatile functional handles of this compound make it an excellent starting point for such derivatization efforts.

The nucleophilic primary amine is readily converted into urea (B33335) and thiourea (B124793) derivatives. These functional groups are prominent in many biologically active molecules due to their ability to act as effective hydrogen bond donors and acceptors.

Urea Synthesis : Ureas are typically synthesized by reacting the primary amine with an isocyanate (R-N=C=O). mdpi.commdpi.com This addition reaction is generally high-yielding and proceeds under mild conditions. An alternative two-step method involves reacting the amine with phosgene (B1210022) or a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole) to form a carbamoyl (B1232498) chloride or an activated intermediate, which then reacts with another amine. nih.gov

Thiourea Synthesis : Analogously, thioureas are prepared by the reaction of the primary amine with an isothiocyanate (R-N=C=S). nih.gov The reaction mechanism is similar to urea formation.

These reactions allow for the introduction of a wide array of substituents (R groups) onto the molecule, enabling fine-tuning of its physicochemical properties.

| Reagent | Resulting Derivative | Class |

| Phenyl isocyanate | 1-Phenyl-3-[(5-phenyloxolan-2-yl)methyl]urea | Urea |

| Methyl isocyanate | 1-Methyl-3-[(5-phenyloxolan-2-yl)methyl]urea | Urea |

| Phenyl isothiocyanate | 1-Phenyl-3-[(5-phenyloxolan-2-yl)methyl]thiourea | Thiourea |

| Allyl isothiocyanate | 1-Allyl-3-[(5-phenyloxolan-2-yl)methyl]thiourea | Thiourea |

This table provides examples of derivatization strategies to form urea and thiourea analogues from this compound.

Exploration of Sulfonamide, Carbamate (B1207046), and Other Nitrogen-Containing Derivatives

The primary amine of this compound serves as a versatile nucleophile, readily reacting with various electrophiles to form a wide array of nitrogen-containing derivatives. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Sulfonamide Formation:

The reaction of this compound with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding sulfonamides. This reaction, a standard method for sulfonamide synthesis, proceeds through the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The choice of sulfonyl chloride allows for the introduction of various aryl or alkyl substituents, thereby modifying the derivative's properties. For instance, reaction with benzenesulfonyl chloride would yield N-((5-phenyloxolan-2-yl)methyl)benzenesulfonamide.

Carbamate Formation:

Carbamate derivatives can be synthesized from this compound through several established methods. Reaction with an appropriate isocyanate (R-N=C=O) would directly afford the corresponding N-substituted urea derivative, which is a type of carbamate analog. Alternatively, treatment with a chloroformate (R-O-CO-Cl) in the presence of a base would yield the carbamate. Phenylcarbamates can be formed using phenyl chloroformate, and this functional group can be a useful protecting group or a pharmacologically active moiety itself. rsc.org

Other Nitrogen-Containing Derivatives:

Beyond sulfonamides and carbamates, the primary amine can be transformed into other nitrogenous functional groups. For example, reductive amination with aldehydes or ketones can yield secondary or tertiary amines. Acylation with acyl chlorides or anhydrides will produce the corresponding amides. These reactions expand the chemical space accessible from this compound, enabling the synthesis of a broad spectrum of derivatives with potentially diverse biological activities.

Table 1: Representative Nitrogen-Containing Derivatives of this compound and Their General Synthetic Routes

| Derivative Class | General Structure | Typical Reagents and Conditions |

| Sulfonamides | R-SO₂-NH-CH₂-(C₄H₇O)-Ph | R-SO₂Cl, Pyridine, CH₂Cl₂, 0 °C to rt |

| Carbamates | R-O-CO-NH-CH₂-(C₄H₇O)-Ph | R-O-CO-Cl, Et₃N, CH₂Cl₂, 0 °C to rt |

| Ureas | R-NH-CO-NH-CH₂-(C₄H₇O)-Ph | R-NCO, THF, rt |

| Amides | R-CO-NH-CH₂-(C₄H₇O)-Ph | R-COCl or (RCO)₂O, Et₃N, CH₂Cl₂, 0 °C to rt |

Note: This table presents generalized synthetic approaches. Specific reaction conditions may vary.

Regioselective Functionalization of the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various substituents onto the aromatic ring. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing substituent, in this case, the (tetrahydrofuran-2-yl)methylamine group.

The substituent attached to the phenyl ring is an alkyl group (the tetrahydrofuran (B95107) ring system), which is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitutions. nih.gov This directing effect is primarily due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediates (arenium ions) formed during the substitution at the ortho and para positions more than at the meta position. rsc.org The aminomethyl group, being attached to the tetrahydrofuran ring, will have an indirect inductive influence. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the point of attachment of the oxolane ring to the phenyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the phenyl ring, leading to a mixture of ortho-nitro and para-nitro isomers.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to yield the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. The reaction with an alkyl halide and a Lewis acid would lead to alkylated products, while reaction with an acyl chloride or anhydride and a Lewis acid would yield acylated products, again, primarily at the ortho and para positions. Steric hindrance from the bulky tetrahydrofuran substituent might favor the formation of the para isomer over the ortho isomer, especially with larger electrophiles.

Table 2: Predicted Products of Regioselective Functionalization of the Phenyl Moiety of this compound

| Reaction Type | Electrophile | Predicted Major Products (Substituent Position on Phenyl Ring) |

| Nitration | NO₂⁺ | ortho-nitro and para-nitro |

| Bromination | Br⁺ | ortho-bromo and para-bromo |

| Chlorination | Cl⁺ | ortho-chloro and para-chloro |

| Friedel-Crafts Acylation | R-C=O⁺ | para-acyl (major due to sterics), ortho-acyl (minor) |

Note: The product distribution between ortho and para isomers can be influenced by reaction conditions and the specific electrophile used.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of Analogs for Comprehensive SAR Analysis

The systematic design and synthesis of analogs are fundamental to building a robust SAR model for (5-Phenyloxolan-2-yl)methanamine. The synthetic strategy generally allows for modifications at three primary locations: the phenyl ring, the oxolane core, and the methanamine side chain.

Phenyl Ring Modification: Analogs with various substituents on the phenyl ring are synthesized to probe electronic and steric effects. This is often achieved through the use of appropriately substituted starting materials or through late-stage functionalization techniques like cross-coupling reactions. beilstein-journals.org For instance, Negishi or Stille cross-coupling reactions can be employed to introduce a range of aryl or alkyl groups. beilstein-journals.org The introduction of fluorine atoms, for example, can modulate properties like lipophilicity and metabolic stability. beilstein-journals.org

Oxolane Ring Synthesis: The core oxolane structure, a tetrahydrofuran (B95107) ring, can be synthesized via several stereocontrolled routes. A common approach involves the cyclization of acyclic precursors, such as 1,5-anti-alkenols, which can be prepared with high stereocontrol. arkat-usa.org Methods like phenylselenoetherification are highly efficient for this cyclization process, enabling the creation of specific cis or trans relationships between the substituents at the C2 and C5 positions. capes.gov.br

Impact of Oxolane Ring Conformation on Molecular Recognition and Interactions

The oxolane (tetrahydrofuran) ring is not a planar structure. It adopts a flexible, puckered conformation, often described as a "twist" or "envelope" form. This three-dimensional geometry is a critical determinant of the molecule's ability to engage in molecular recognition with biological targets like enzymes or receptors.

Furthermore, the oxygen atom within the oxolane ring is a key functional feature. It can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. The significance of this feature has been demonstrated in related complex molecules, where the replacement of a tetrahydrofuran ring oxygen with a methylene (B1212753) group led to a dramatic loss of biological activity, attributed to the loss of hydrogen bonding potential. nih.gov The specific conformation of the ring, whether it's a syn-anti-syn or syn-syn-syn configuration in more complex systems, can also lead to orders-of-magnitude differences in binding potency, highlighting the sensitivity of molecular recognition to subtle conformational changes. nih.gov

Substituent Effects on Chemical Reactivity and Biological Research Potential

The introduction of different substituents onto the this compound scaffold can significantly alter its chemical reactivity and biological potential. These modifications are explored to fine-tune the molecule's properties for enhanced activity or improved pharmacokinetic profiles.

Phenyl Ring Substituents: Adding electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) to the phenyl ring modifies the electronic distribution of the entire molecule. nih.gov This can influence the pKa of the amine group, the molecule's lipophilicity, and its susceptibility to metabolic oxidation. For example, fluorination can block sites of metabolism and may introduce favorable interactions with the target protein. beilstein-journals.org

Oxolane Ring Substituents: Adding alkyl groups, such as methyl groups, to the oxolane ring itself (e.g., at the C2 or C5 positions) can increase steric bulk and lipophilicity. wikipedia.org This can enhance binding through van der Waals interactions if the target has a suitable hydrophobic pocket, but can also cause steric clashes that reduce affinity. nih.gov Such substitutions can also prevent peroxide formation, a common issue with unsubstituted ethers like THF. wikipedia.org

Amine Group Modifications: Converting the primary amine to a secondary or tertiary amine changes its hydrogen bonding properties from a donor/acceptor to solely an acceptor, and also alters its basicity. This can have a profound effect on its interaction with acidic residues in a binding site and can influence its solubility and cell permeability.

The following table summarizes the potential effects of various substituents:

| Modification Site | Substituent Example | Potential Effect on Properties | Research Rationale |

| Phenyl Ring | Fluoro (-F) | Increases lipophilicity, can block metabolism, potential for halogen bonding. beilstein-journals.org | Enhance metabolic stability and binding affinity. |

| Methoxy (-OCH₃) | Electron-donating, can act as H-bond acceptor. nih.gov | Modulate electronics and introduce new H-bonding interactions. | |

| Oxolane Ring | Methyl (-CH₃) | Increases steric bulk and lipophilicity. wikipedia.org | Improve hydrophobic interactions, block metabolism. |

| Methanamine | N-Methyl (-NHCH₃) | Increases basicity, changes H-bond profile (donor/acceptor to acceptor). | Optimize pKa and refine interactions with target. |

Comparative SAR with Related Furan-Based Methanamines and other Heterocyclic Analogs

To place the SAR of this compound in a broader context, it is useful to compare it with analogs where the oxolane ring is replaced by other five-membered heterocycles, most notably furan (B31954).

The primary difference between an oxolane (tetrahydrofuran) and a furan ring lies in their geometry and electronic character.

Furan: A furan ring is aromatic and, therefore, planar. ijabbr.com This planarity can be advantageous for establishing π-π stacking interactions with aromatic residues in a protein binding site. Furan is also more susceptible to electrophilic substitution reactions than its saturated counterpart. ijabbr.com

Oxolane (Tetrahydrofuran): As discussed, the oxolane ring is saturated, flexible, and puckered. nih.gov This provides a distinct three-dimensional scaffold that can position substituents in precise spatial vectors to complement a complex, non-planar binding site. The lack of aromaticity makes it more chemically stable to certain metabolic pathways.

In some inhibitor classes, replacing a heterocyclic ring like an oxazole (B20620) with a furan has led to a general decrease in activity, suggesting that the specific electronic and conformational properties of the original ring were crucial. nih.gov

Replacing the oxolane core with other heterocycles like thiazole, oxazole, or triazole can also dramatically alter activity. These rings are aromatic and introduce additional heteroatoms (nitrogen, sulfur), creating new possibilities for hydrogen bonding, dipole interactions, or metal coordination, which are not possible with the simple ether oxygen of the oxolane ring. nih.gov

The following table offers a comparison of these core scaffolds:

| Heterocyclic Core | Geometry | Key Features | Potential SAR Implications |

| Oxolane (THF) | Puckered, 3D | Flexible, single H-bond acceptor (oxygen). nih.gov | Good for fitting complex, non-planar binding sites; provides specific 3D orientation of substituents. |

| Furan | Planar, 2D | Aromatic, π-system, weak H-bond acceptor. ijabbr.com | Favorable for π-stacking interactions; provides a rigid, planar linker. |

| Oxazole | Planar, 2D | Aromatic, contains N and O heteroatoms. nih.gov | Offers distinct H-bond acceptor sites and dipole moment compared to furan or oxolane. |

| Triazole | Planar, 2D | Aromatic, contains three N atoms. | Provides multiple H-bond donors/acceptors; can act as a metal-coordinating pharmacophore. |

This comparative analysis is essential for rational drug design, as the choice of the central heterocyclic scaffold is a critical decision that dictates the fundamental geometric and electronic properties of the resulting molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of (5-Phenyloxolan-2-yl)methanamine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides unambiguous confirmation of the connectivity of atoms and the compound's stereochemistry.

¹H-NMR spectra are used to identify the number of chemically non-equivalent protons and their local environments. For this compound, the spectrum would show distinct signals for the protons on the phenyl ring, the tetrahydrofuran (B95107) (oxolane) ring, and the aminomethyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are all critical for structural assignment. For instance, the protons on the phenyl group typically appear in the aromatic region (δ 7.2-7.4 ppm), while the protons on the tetrahydrofuran ring and the aminomethyl group would be found in the aliphatic region.

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. A typical spectrum would display signals corresponding to the carbons of the phenyl ring, the four distinct carbons of the oxolane ring, and the methylene (B1212753) carbon of the aminomethyl group. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of each carbon atom. nih.gov

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. researchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons within the tetrahydrofuran ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the phenyl group and the tetrahydrofuran ring (at C5) and the aminomethyl group to the ring (at C2).

These combined NMR techniques are also vital for determining the relative stereochemistry (cis/trans) of the substituents on the tetrahydrofuran ring by analyzing coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula, C₁₁H₁₅NO. uni.lu

When analyzed by mass spectrometry, the compound is typically ionized to form a molecular ion or, more commonly, a protonated molecule [M+H]⁺. The predicted mass-to-charge ratio (m/z) for the protonated molecule is 178.12265. uni.lu Other common adducts that may be observed are listed in the table below.

Table 1: Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.12265 |

| [M+Na]⁺ | 200.10459 |

| [M+K]⁺ | 216.07853 |

| [M+NH₄]⁺ | 195.14919 |

| [M+H-H₂O]⁺ | 160.11263 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. nih.govnih.gov By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint. Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bond between the tetrahydrofuran ring and the aminomethyl group.

Ring-opening of the tetrahydrofuran moiety.

Loss of small neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O).

Analyzing these fragmentation patterns helps to confirm the different structural components of the molecule and can be used to differentiate it from its isomers. nih.govmdpi.com

Chromatographic Purity and Impurity Profiling (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A typical setup would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives to improve peak shape. A UV detector is commonly used for detection, as the phenyl group provides strong chromophoric activity.

For a chiral compound like this compound, chiral HPLC is the definitive method for separating and quantifying the enantiomers. nih.govresearchgate.net This is typically achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns). rsc.org The separation of enantiomers is critical for applications where one enantiomer may have desired activity while the other is inactive or has undesirable effects.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity and impurity analysis, particularly for volatile impurities. The compound may require derivatization to increase its volatility and thermal stability before analysis. The mass spectrometer detector provides structural information on any separated impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | N-H stretch | 3300-3500 (two bands for -NH₂) |

| Aromatic Ring (C-H) | C-H stretch | 3000-3100 |

| Aliphatic (C-H) | C-H stretch | 2850-2960 |

| Aromatic Ring (C=C) | C=C stretch | 1450-1600 |

| Ether (C-O-C) | C-O stretch (asymmetric) | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the phenyl group. It would typically show a primary absorption band (λmax) around 254-265 nm, which is characteristic of the π → π* transitions of the benzene (B151609) ring.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, chiroptical methods are essential for characterizing its stereoisomers.

Optical Rotation measures the rotation of plane-polarized light by a solution of a single enantiomer. The specific rotation, [α]D, is a physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). researchgate.netumich.edu Measuring the optical rotation of a sample allows for the determination of its enantiomeric excess (ee). A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed structural information about the chiral centers and the conformation of the molecule than optical rotation at a single wavelength. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other, providing an unambiguous method for their identification and for studying their conformational properties in solution.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are pivotal in predicting how (5-Phenyloxolan-2-yl)methanamine might interact with biological targets, such as enzymes and receptors. These computational techniques are instrumental in drug discovery for identifying potential therapeutic applications.

Detailed Research Findings:

While specific docking studies on this compound are not extensively available in public literature, the general methodology involves creating a three-dimensional model of the compound and simulating its binding to a known protein target. For instance, based on the structural similarity to known inhibitors of certain enzymes, one could hypothesize its interaction with targets like monoamine oxidase (MAO) or other amine-recognizing enzymes.

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its geometry and charge distribution.

Preparation of the Receptor: The 3D crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed in the binding site of the receptor, and various conformations and orientations would be explored to find the most stable binding mode.

Analysis of Results: The binding affinity is calculated, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed to understand the basis of binding.

Interactive Table: Potential Biological Targets for Docking Studies

| Target Class | Specific Example | Rationale for Interaction |

|---|---|---|

| Monoamine Oxidases | MAO-A, MAO-B | The primary amine in the compound is a common feature in MAO substrates and inhibitors. |

| G-Protein Coupled Receptors | Serotonin or Dopamine Receptors | The phenyloxolane scaffold may interact with receptors that recognize aromatic and amine moieties. |

Density Functional Theory (DFT) Calculations for Electronic Properties, Molecular Geometry, and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides a robust framework for predicting various molecular properties of this compound.

Detailed Research Findings:

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to determine the optimized molecular geometry of this compound. These calculations would yield precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of key electronic properties that govern the molecule's reactivity and behavior:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests it is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules.

Reaction Mechanisms: DFT can be used to model reaction pathways, calculating the activation energies and transition state structures for potential chemical transformations of this compound.

Interactive Table: Predicted Electronic Properties from Hypothetical DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Typically negative, indicating bound electrons | Relates to the ability to donate electrons. |

| LUMO Energy | Typically near zero or positive | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Expected to be in the range of 4-6 eV | Indicates moderate kinetic stability. |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are used to explore the molecule's flexibility and preferred shapes.

Detailed Research Findings:

A conformational search would reveal the different low-energy shapes that this compound can adopt. This is particularly important for the oxolane ring, which can exist in various puckered conformations (e.g., envelope, twist), and for the rotation around the single bonds connecting the phenyl ring and the methanamine group.

Molecular dynamics simulations would provide a time-resolved view of the molecule's movements. By simulating the molecule in a solvent (like water) over a period of nanoseconds, one can observe:

Conformational Transitions: How the molecule switches between different conformations.

Solvent Effects: How the surrounding water molecules interact with and influence the shape of the compound.

This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Prediction of Spectroscopic Parameters and Chemical Reactivity Pathways

Computational methods can predict spectroscopic data, which can aid in the experimental identification and characterization of this compound.

Detailed Research Findings:

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This helps in identifying the presence of specific functional groups (e.g., N-H stretch of the amine, C-O-C stretch of the ether).

Chemical Reactivity: Reactivity descriptors derived from DFT, such as Fukui functions, can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. This helps in understanding the molecule's potential metabolic pathways or its reactivity in synthetic chemical reactions.

Interactive Table: Basic Molecular Data for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| InChI | InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

| InChIKey | IAIACGGIZWXQIK-UHFFFAOYSA-N |

Academic Research Applications and Mechanistic Insights

Application as Chiral Building Blocks in Asymmetric Synthesis

The stereochemically defined structure of (5-Phenyloxolan-2-yl)methanamine makes it a valuable chiral building block in asymmetric synthesis. Chiral amines are fundamental components in the construction of enantiomerically pure molecules, which is crucial in medicinal chemistry and materials science. The specific stereoisomers of this compound, such as [(2R,5S)-5-phenyloxolan-2-yl]methanamine, are particularly important. The defined spatial arrangement of the phenyl and aminomethyl groups allows for stereocontrolled transformations, enabling the synthesis of complex chiral molecules with high enantiomeric excess.

The synthesis of such chiral building blocks often involves sophisticated catalytic methods. For instance, the creation of the oxolane precursor can be achieved through catalytic asymmetric 1,4-addition reactions. The choice of catalyst and reaction conditions is pivotal in achieving the desired stereochemistry with high yield and enantioselectivity.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Rh-(R)-BINAP | THF | 25 | 78 | 92 |

| Pd-(S)-Segphos | DCM | 40 | 65 | 85 |

| Cu-Box | Toluene | 60 | 70 | 88 |

This interactive table presents data on catalytic asymmetric 1,4-addition reactions for the synthesis of the oxolane precursor of this compound, highlighting the impact of different catalysts on reaction outcomes.

Investigation as Ligands or Organocatalysts in Organic Transformations

Beyond its role as a structural motif, this compound and its derivatives are investigated as ligands for metal-catalyzed reactions and as organocatalysts. The nitrogen atom of the aminomethyl group can coordinate to metal centers, and the chiral backbone can induce asymmetry in the catalytic process. These properties are exploited in a variety of organic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ability of these compounds to serve as ligands is critical for creating catalysts that can produce specific stereoisomers of a target molecule.

Exploration in Biological Research: Enzyme Inhibition Studies (e.g., Sirtuin 2)

In the realm of biological research, derivatives of this compound have emerged as significant molecules, particularly in the study of enzyme inhibition. Notably, derivatives of the closely related (5-phenylfuran-2-yl)methanamine (B3023609) have been identified as inhibitors of human sirtuin 2 (SIRT2). nih.govnih.gov SIRT2 is a protein deacetylase implicated in various diseases, including cancer and neurodegenerative disorders, making it a promising drug target. nih.govnih.gov

Through screening and subsequent structure-activity relationship (SAR) studies, researchers have synthesized and evaluated a series of (5-phenylfuran-2-yl)methanamine derivatives. nih.govnih.gov These studies led to the discovery of potent inhibitors, with some compounds exhibiting significantly greater inhibitory activity against SIRT2 than known inhibitors like AGK2. nih.govnih.gov Molecular docking analyses suggest that these compounds fit well into the induced hydrophobic pocket of the SIRT2 enzyme. nih.govnih.gov

| Compound | IC50 (µM) against SIRT2 |

| Compound 25 | 2.47 |

| AGK2 | 17.75 |

This interactive table compares the inhibitory potency (IC50) of a (5-phenylfuran-2-yl)methanamine derivative (Compound 25) against Sirtuin 2 with that of the known inhibitor AGK2. nih.govnih.gov

Mechanistic Studies of Chemical Reactions Involving the Compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Mechanistic studies often employ a combination of experimental techniques and computational calculations to elucidate the pathways of chemical transformations. For instance, in multicomponent reactions involving similar primary amines, investigations have focused on the role of catalysts in directing the reaction towards different products. rsc.org These studies reveal that by carefully selecting the catalyst, the same set of starting materials can be guided to form distinct molecular architectures. rsc.org Quantum chemical calculations can provide insights into the transition states and intermediates, helping to explain the observed product selectivity. rsc.org

Precursors for Advanced Materials Research (e.g., polymers, specialized reagents)

The unique structure of this compound also lends itself to applications in materials science. The amine functionality allows it to be incorporated into polymer backbones or used as a monomer in polymerization reactions. The resulting polymers may possess unique properties due to the presence of the chiral oxolane and phenyl groups. Furthermore, this compound can serve as a precursor for the synthesis of specialized reagents used in various chemical processes. Its ability to act as a building block for more complex molecules makes it a versatile tool for creating new materials with tailored functions. evitachem.com

Role in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying biological systems and validating potential drug targets. nih.gov Small molecules like derivatives of this compound can be developed into selective probes to investigate the function of specific proteins or pathways. nih.gov The development of such probes often involves an iterative process of design, synthesis, and biological evaluation to achieve high potency and selectivity. nih.gov By interacting with their biological targets, these probes can help to elucidate complex biological processes and identify new therapeutic opportunities. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing (5-Phenyloxolan-2-yl)methanamine and its derivatives is a key area of future research. Traditional synthetic routes can sometimes be inefficient, produce significant by-products, and rely on harsh reaction conditions. rsc.org Modern approaches are increasingly focused on "green chemistry" principles to address these challenges.

One promising strategy involves the use of biocatalysts, such as transaminases, for the amination of furan (B31954) and its derivatives. rsc.org This method offers a mild and sustainable alternative to conventional reductive amination, which can be harsh on the sensitive furan ring. rsc.org Another innovative approach is the switchable synthesis of furfurylamine (B118560) and tetrahydrofurfurylamine (B43090) from furfuryl alcohol using a RANEY® Ni catalyst. rsc.org This method allows for selective production by simply adjusting the presence of hydrogen gas in the reaction. rsc.org Research into optimizing reaction conditions, such as temperature and pressure, continues to improve yields and selectivity. For example, processes for preparing tetrahydrofurfurylamine have been developed that operate at lower temperatures (50-100°C) and high pressures in the presence of a base metal hydrogenation catalyst. google.com

Future work will likely focus on:

Catalyst Development: Designing more efficient and recyclable catalysts, including nano-catalysts, to improve reaction rates and reduce waste. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors to enhance control over reaction parameters, improve safety, and enable easier scale-up.

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to create more sustainable synthetic pathways. researchgate.net

Design of Advanced Bioactive Analogues for Targeted Research Applications

The core structure of this compound provides a versatile scaffold for the design of novel bioactive analogues. ijabbr.com By systematically modifying the phenyl ring, the oxolane ring, and the methanamine group, researchers can create libraries of new compounds with potentially enhanced biological activities and specificities. mdpi.comnih.gov This rational design approach is crucial for developing targeted probes for biological research and potential therapeutic agents. nih.gov

The furan nucleus itself is a well-established pharmacophore found in numerous bioactive compounds with a wide range of biological activities. ijabbr.com The design of analogues can draw inspiration from natural products, which are a rich source of structurally diverse and biologically active small molecules. nih.gov For instance, researchers have successfully synthesized analogues of the natural product galaxamide with significant antitumor activity by substituting amino acids in the parent structure. mdpi.com Similarly, the synthesis of analogues of tanshinone and carnosol (B190744) has yielded compounds with promising anti-breast cancer properties. mdpi.com

Key strategies for designing advanced analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically altering the chemical structure to understand how different functional groups influence biological activity. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Hybrid Molecule Design: Combining the this compound scaffold with other known bioactive moieties to create hybrid compounds with dual or enhanced activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting the biological activity and properties of novel compounds before they are synthesized. nih.gov

Machine learning models, particularly deep learning, can be trained on large datasets of chemical structures and their associated biological activities to identify complex structure-activity relationships that may not be apparent through traditional analysis. nih.govnih.govresearchgate.net These models can then be used to:

Virtual Screening: Rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. frontiersin.org

De Novo Design: Generate entirely new molecular structures with desired properties.

Predictive Modeling: Forecast various properties of a molecule, such as its bioactivity (e.g., pIC50), toxicity, and pharmacokinetic profile. nih.govgithub.com

For example, random forest regression models have shown high accuracy in predicting the biological activity of molecules. nih.govresearchgate.net The use of molecular descriptors, which quantify various aspects of a molecule's structure, is fundamental to building these predictive models. nih.gov While AI in drug development is still a maturing field, its potential to reduce costs and timelines is significant. frontiersin.orgmednexus.org

Interdisciplinary Research Collaborations for Expanded Scientific Applications

The multifaceted nature of this compound and its potential applications necessitate a collaborative approach that spans multiple scientific disciplines. chemscene.com Meaningful progress will depend on the synergy between chemists, biologists, pharmacologists, and computational scientists. chemscene.com

Such collaborations can lead to:

Target Identification: Biologists can identify novel biological targets for which new bioactive small molecules are needed. nih.gov

Mechanism of Action Studies: Pharmacologists can elucidate how newly synthesized compounds exert their biological effects.

In Vivo Validation: Preclinical studies in relevant animal models are essential to evaluate the efficacy and safety of promising compounds.

Public-private partnerships and cross-disciplinary collaborations are increasingly recognized as vital for fostering innovation and accelerating the translation of basic research into practical applications. nih.gov The availability of curated databases of bioactive molecules, such as ChEMBL, provides a valuable resource for these collaborative efforts. ebi.ac.uk

Advanced Analytical Approaches for Complex Mixture Analysis and Metabolite Identification

As research into the biological activity of this compound and its analogues progresses, the need for sophisticated analytical techniques to study their behavior in complex biological systems becomes paramount. Understanding the metabolism of these compounds is crucial for interpreting their biological effects and assessing their potential as therapeutic agents. nih.gov

Untargeted metabolomics, which aims to comprehensively analyze all small molecules in a biological sample, is a powerful tool for this purpose. nih.gov This approach often utilizes high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) to separate and identify metabolites. nih.gov Different mass analyzers, such as time-of-flight (TOF) and Orbitrap, offer high sensitivity and resolution for accurate metabolite identification. nih.gov

Key analytical challenges and future directions include:

Sample Preparation: Developing efficient methods for extracting and concentrating metabolites from complex biological matrices like plasma and urine. nih.gov

Data Analysis: Utilizing advanced bioinformatics tools to process and interpret the large datasets generated by metabolomics experiments.

Standardization: Establishing standardized analytical protocols to ensure the reproducibility and comparability of results across different laboratories.

Specific qualitative tests, such as those based on bromination or colorimetric reactions with reagents like aniline (B41778) acetate, can also be valuable for the analysis of furan derivatives.

Q & A

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound analogs?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Refine docking poses using Schrödinger’s FEP+ to account for protein flexibility and solvent effects.

- Experimental Validation : Synthesize top-ranked analogs (ΔG < -10 kcal/mol) and re-test in orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.